
tert-Butyl 3-(bromomethyl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is likely a derivative of azepane, which is a seven-membered cyclic compound . The “tert-butyl” indicates a tertiary butyl group attached to the molecule, and “bromomethyl” suggests a bromine atom attached to a methyl group. The “carboxylate” part indicates the presence of a carboxyl group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .
Molecular Structure Analysis
The molecular structure would consist of a seven-membered ring (azepane) with a bromomethyl group, a tert-butyl group, and a carboxylate group attached. The exact positions of these groups on the azepane ring would depend on the specific synthesis process .Physical And Chemical Properties Analysis
Based on the functional groups present, we can predict that this compound would likely be a solid at room temperature . It might be sensitive to heat and air due to the presence of the bromine atom .Wissenschaftliche Forschungsanwendungen
Rhodium-Catalyzed Arylation of Heterocycles
The Rh(I)-catalyzed arylation of heterocycles, involving the functional group tolerant method using tert-butyl compounds, allows for direct arylation of azoles with aryl bromides. This approach, facilitated by a bidentate P-olefin ligand like Z-1-tert-butyl-2,3,6,7-tetrahydrophosphepine, offers a thermally stable and highly active arylation catalyst. The process, conducted outside a glovebox, utilizes THF or dioxane, simplifying product isolation, and is particularly significant for azole and aryl bromide coupling partners incompatible with traditional Pd(0) or Cu(I) catalysts (Lewis et al., 2008).
Curtius Rearrangement for Boc-Protected Amines
The Curtius rearrangement facilitates the formation of tert-butyl carbamate from a carboxylic acid. Involving the reaction with di-tert-butyl dicarbonate and sodium azide, it produces an acyl azide intermediate that, under specific conditions (tetrabutylammonium bromide and zinc(II) triflate), rearranges to form the isocyanate derivative. This reaction is notable for its compatibility with a wide range of substrates, including malonate derivatives, and operates efficiently at low temperatures (Lebel & Leogane, 2005).
Synthesis of tert-Butanesulfinyl Imines
N-tert-Butanesulfinyl imines serve as versatile intermediates for asymmetric synthesis of amines. These imines, prepared from enantiomerically pure tert-butanesulfinamide and various aldehydes and ketones, are highly reactive to nucleophiles. The tert-butanesulfinyl group, apart from facilitating nucleophilic addition, acts as a chiral directing group and is easily cleaved post-reaction. This methodology allows the synthesis of a diverse range of enantioenriched amines, highlighting its adaptability and efficiency (Ellman et al., 2002).
Novel Synthesis of Morpholine Derivatives
tert-Butyl compounds are pivotal in the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. This compound acts as a precursor for various morpholine derivatives, through nucleophilic displacement of bromo atoms. The cyclization protocol is notably efficient with N-neopentylmorpholine, emphasizing the tert-butyl compound's role in synthesizing complex organic structures (D’hooghe et al., 2006).
Nucleophilic Substitutions and Radical Reactions of Phenylazocarboxylates
tert-Butyl phenylazocarboxylates are valuable in synthetic chemistry for enabling nucleophilic substitutions and radical reactions. They facilitate modifications through mild conditions and provide avenues for aromatic core alterations and generation of aryl radicals, essential for diverse organic synthesis applications (Jasch et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(bromomethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOAIAZARVRFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(bromomethyl)azepane-1-carboxylate | |
CAS RN |
1440962-52-6 |
Source


|
| Record name | tert-butyl 3-(bromomethyl)azepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2646789.png)
![N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2646790.png)
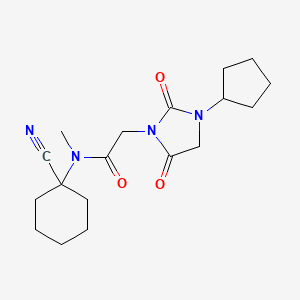
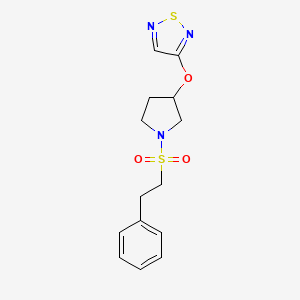


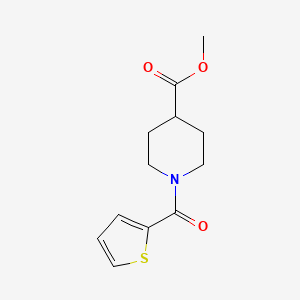
![3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2646802.png)

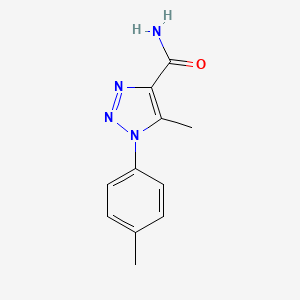

![2-[(Methoxyacetyl)amino]benzamide](/img/structure/B2646809.png)
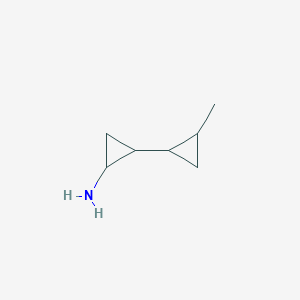
![1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide](/img/structure/B2646812.png)